3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride
Description
The compound features a propane backbone with:
- A 2-chlorophenyl group at position 2.
- A fluorine atom at position 2.
- A primary amine at position 1, stabilized as a hydrochloride salt.
This configuration combines halogenated aromatic and aliphatic substituents, which may influence electronic properties, lipophilicity, and intermolecular interactions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLAEKKULFAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 2-chlorophenyl derivative reacts with a fluorinated propanamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity of the final product. Post-reaction, the compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI) . SSRIs are widely used in the treatment of depression and anxiety disorders. The compound's structure allows it to interact effectively with serotonin transporters, enhancing serotonin levels in the synaptic cleft and thereby improving mood and emotional stability.
Case Studies:
- Antidepressant Effects : Studies have demonstrated that compounds similar to this compound exhibit significant antidepressant activity in animal models. For instance, a comparative study showed that the compound effectively increased serotonin levels, leading to improved behavioral outcomes in mice subjected to stress tests .
Neuropharmacology
In neuropharmacological research, this compound has been investigated for its effects on neurotransmitter systems beyond serotonin. It has shown potential interactions with dopamine and norepinephrine systems, which may contribute to its efficacy in treating various mood disorders.
Research Findings:
- Dopaminergic Activity : Research indicates that this compound may modulate dopaminergic activity, which is crucial for mood regulation and cognitive function . This dual action on multiple neurotransmitter systems could make it a candidate for broader therapeutic applications.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of other pharmacologically active molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new drugs.
Synthesis Pathways:
- Intermediate for Dapoxetine : One notable application involves its use as an intermediate in the synthesis of dapoxetine, a medication used for premature ejaculation. The synthesis involves several steps where this compound is reacted with other reagents to form the final product .
Mechanism of Action
The mechanism by which 3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences among analogs (data sourced from the evidence):
Key Observations:
Halogen Positioning :
- Fluorine at the ortho position on the phenyl ring (e.g., ) enhances steric hindrance and electron-withdrawing effects compared to aliphatic fluorine (as in the target compound).
- Chlorine at meta () vs. ortho (target compound) alters aromatic electronic distribution.
Amine Configuration :
Molecular Weight and Complexity :
- Heterocyclic derivatives (e.g., oxadiazole in ) increase molecular weight and may enhance binding specificity in pharmaceutical contexts.
Functional Implications
- Acid-Base Behavior : The pKa of 9.05 for 2-(3-chlorophenyl)propan-2-amine hydrochloride () suggests moderate basicity, influenced by the absence of fluorine. Fluorine’s electron-withdrawing effect in the target compound may lower its pKa.
- Stability : Branched analogs () may exhibit greater conformational rigidity than linear propane derivatives.
Biological Activity
3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The compound features a chlorophenyl group and a fluoropropane moiety, which contribute to its unique chemical reactivity and biological profile. The presence of the fluorine atom often enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The chlorophenyl group may influence receptor binding affinity, while the fluorine atom can modulate the compound's electronic properties, affecting its interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that related compounds may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, indicating potential antidepressant activity.
- Antitumor Properties : Preliminary investigations have shown that fluorinated amines can inhibit tumor cell proliferation in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence suggesting that such compounds may have protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Enhanced serotonin levels | |
| Antitumor | Inhibition of cancer cell growth | |
| Neuroprotective | Reduction in oxidative stress |
Case Study: Antitumor Activity
In a study examining the effects of similar fluorinated compounds on head and neck squamous cell carcinoma (HNSCC), it was found that treatment with these compounds resulted in a significant reduction in cell viability. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the potential therapeutic applications of this compound in oncology .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of fluorinated amines. The study demonstrated that these compounds could mitigate neuronal damage induced by oxidative stress in vitro. This effect was attributed to their ability to scavenge free radicals and modulate inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
